molecular formula C22H18N2O5 B1212490 Camptothecin, acetate CAS No. 7688-64-4

Camptothecin, acetate

Cat. No. B1212490
CAS RN: 7688-64-4
M. Wt: 390.4 g/mol
InChI Key: ASVIEXKOXDCZDF-UHFFFAOYSA-N
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Description

Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .


Synthesis Analysis

Camptothecin’s synthesis has been significantly improved due to its insufficient natural supply . The synthesis involves palladium-catalyzed (Heck reaction) intramolecular C-ring formation . There have also been attempts at its biotechnological production .


Molecular Structure Analysis

Camptothecin is a quinoline pentacyclic alkaloid, classified as pyrrolo [3,4- b ]quinoline . Its structure was determined in 1966 using a combination of NMR and X-ray approach .


Chemical Reactions Analysis

Camptothecin exhibits a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Current efforts in Camptothecin research focus on constructing better drugs, prodrugs, and new forms of administration .


Physical And Chemical Properties Analysis

Camptothecin has a molecular weight of 348.35 . It is a solid substance with low solubility in water . Its rapid inactivation is due to the lactone ring opening at physiological pH .

Scientific Research Applications

  • Camptothecin Accumulation in Plants : Research by Li and Liu (2004) found that treating Camptotheca acuminata seedlings with acetylsalicylic acid influenced the accumulation of camptothecin, an anti-cancer alkaloid. However, this treatment did not enhance the overall yield of camptothecin, suggesting limitations in using this method for large-scale production (Li & Liu, 2004).

  • Micropropagation and Alkaloid Production : Roja (2008) highlighted the successful micropropagation of Ophiorrhiza rugosa and the higher alkaloid content in tissue culture-derived plants compared to normal plants. This suggests potential for large-scale production of camptothecin using biotechnological methods (Roja, 2008).

  • Nanoemulsions for Drug Delivery : Fang et al. (2009) developed acoustically active nanoemulsions for camptothecin encapsulation, which addressed issues like solubility and stability. This study represents a step forward in camptothecin drug delivery research (Fang et al., 2009).

  • Historical Achievements in Natural Products Research : Oberlies and Kroll (2004) provided an integrated account of research on camptothecin, highlighting its unique action against cancer cells via topoisomerase I poisoning and its clinical applications (Oberlies & Kroll, 2004).

  • Biologically Active Camptothecin Derivatives : Liu et al. (2015) reviewed various biological activities of camptothecin derivatives, providing a comprehensive overview of their anticancer effects and the evolution of research in this area (Liu et al., 2015).

  • Mechanisms of Tumor Resistance and Modulation Strategies : Xu and Villalona-Calero (2002) discussed the mechanisms of tumor resistance to camptothecins and strategies for enhancing their antitumor activity, which is crucial for the development of more effective cancer therapies (Xu & Villalona-Calero, 2002).

  • Passive and Active Targeting Strategies for Delivery : Behera and Padhi (2020) reviewed active and passive targeting strategies for delivering camptothecin, emphasizing the need for efficient drug delivery systems to enhance its anticancer activity (Behera & Padhi, 2020).

  • Application of Biotechnology in Research : Zhihong, JiaJin, and Hesong (2010) summarized the application of biotechnology in camptothecin research, highlighting the potential of these techniques to improve camptothecin content and meet market demands (Zhihong, JiaJin, & Hesong, 2010).

  • Cytotoxic Actions and New Inhibitors : Kohn and Pommier (2000) detailed the molecular and biological determinants of camptothecin's cytotoxic actions, offering insights for the development of new topoisomerase I inhibitors (Kohn & Pommier, 2000).

  • Feasible Production by Hairy Root Culture : Saito et al. (2001) explored the production of camptothecin through hairy root culture of Ophiorrhiza pumila, proposing a commercially viable method for in vitro cell culture production (Saito et al., 2001).

Safety And Hazards

Camptothecin can produce hazardous combustion gases or vapors in the event of fire . It is also combustible .

Future Directions

Current research is focusing on the delivery of Camptothecin by active and passive targeting for anticancer activity . The development of several more active and water-soluble derivatives in the 1990s has stimulated significant progress in Camptothecin chemistry . There is also interest in testing multidrug regimens of Camptothecin with other anticancer drugs .

properties

CAS RN

7688-64-4

Product Name

Camptothecin, acetate

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) acetate

InChI

InChI=1S/C22H18N2O5/c1-3-22(29-12(2)25)16-9-18-19-14(8-13-6-4-5-7-17(13)23-19)10-24(18)20(26)15(16)11-28-21(22)27/h4-9H,3,10-11H2,1-2H3

InChI Key

ASVIEXKOXDCZDF-UHFFFAOYSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C

synonyms

camptothecin-20(S)-acetate
camptothecin-20-acetate
O-acetylcamptothecin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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